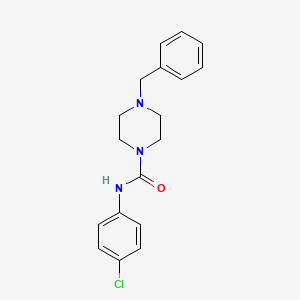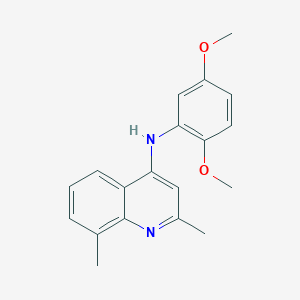![molecular formula C22H20N2O3 B5683895 N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide, commonly known as QNZ, is a chemical compound that has shown potential in scientific research applications. QNZ is a synthetic compound that has been developed as a selective inhibitor of the nuclear factor-kappaB (NF-κB) pathway, a transcription factor that plays a crucial role in inflammation and immune response.
Mechanism of Action
QNZ acts as a selective inhibitor of the NF-κB pathway by binding to the IKKβ kinase subunit, which is responsible for the activation of NF-κB. By inhibiting the activity of IKKβ, QNZ prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes.
Biochemical and Physiological Effects
QNZ has been shown to exhibit anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cellular and animal models. QNZ has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cellular models.
Advantages and Limitations for Lab Experiments
QNZ has several advantages for lab experiments, including its high selectivity for the NF-κB pathway and its ability to inhibit the activity of IKKβ kinase subunit. However, QNZ has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on QNZ. One potential direction is to explore the use of QNZ in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of QNZ. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of QNZ in vivo.
In conclusion, N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide (QNZ) is a synthetic compound that has shown potential in scientific research applications. QNZ acts as a selective inhibitor of the NF-κB pathway by binding to the IKKβ kinase subunit, which is responsible for the activation of NF-κB. QNZ has exhibited anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cellular and animal models. Although QNZ has some limitations, it has several advantages for lab experiments, including its high selectivity for the NF-κB pathway. There are several future directions for the research on QNZ, including exploring its use in combination with other therapeutic agents and developing more potent and selective inhibitors of the NF-κB pathway.
Synthesis Methods
The synthesis of QNZ involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials, 8-methoxy-5-quinoline carboxylic acid and 2,3-dimethylbenzofuran-5-carboxylic acid, are first converted into their corresponding acid chlorides. These acid chlorides are then coupled with N-methyl-N-(p-toluenesulfonyl)propan-2-amine to form the intermediate product. The final step involves the removal of the p-toluenesulfonyl group to yield QNZ as a white solid.
Scientific Research Applications
QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. QNZ has been shown to inhibit the activation of NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and survival. Inhibition of the NF-κB pathway has been identified as a potential therapeutic strategy for the treatment of cancer and autoimmune disorders.
properties
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-11-17-12-15(6-8-19(17)27-14)22(25)24(2)13-16-7-9-20(26-3)21-18(16)5-4-10-23-21/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZFPFZJDYBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=C4C=CC=NC4=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)
![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-chloro-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5683865.png)
![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)

